molecular formula C8H9FO B1303437 2-Fluoro-4-methylbenzyl alcohol CAS No. 252004-38-9

2-Fluoro-4-methylbenzyl alcohol

Cat. No.: B1303437
CAS No.: 252004-38-9
M. Wt: 140.15 g/mol
InChI Key: AAXNIIRIRHQSSX-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzyl alcohol is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Routes

A novel pathway leading to the synthesis of 4-fluoropyridines, utilizing 2-fluoroallylic alcohols, demonstrates the versatility of fluoroallylic compounds in organic synthesis. This process involves esterification, Steglich-type Ireland-Claisen rearrangement, and a cascade reaction initiated by an aza-Cope rearrangement, showcasing 2-fluoro-4-methylbenzyl alcohol's potential in the synthesis of complex aromatic compounds (Wittmann et al., 2006).

Protective Groups in Radiofluorination

The use of methyl substituted benzyl groups, including 4-methylbenzyl groups, as protective groups for hydroxyl functionalities in nucleophilic aromatic radiofluorination underscores their utility in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. This research illustrates the efficiency of these groups in yielding high radiochemical purity and their suitability for automated synthesis modules (Malik et al., 2011).

Photocatalytic Oxidation

The photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methylbenzyl alcohol, on titanium dioxide under visible light irradiation, has been explored for the selective conversion into corresponding aldehydes. This reaction's high conversion and selectivity highlight the potential of this compound derivatives in green chemistry applications, particularly in harnessing solar energy for chemical transformations (Higashimoto et al., 2009).

Green Chemistry Approaches

The ecofriendly synthesis and characterization of halo-substituted benzyl alcohols, through biotransformation using Baker’s Yeast, mark an important step towards sustainable chemical processes. This approach, applicable to this compound and its derivatives, showcases the potential for utilizing biological systems in the synthesis of complex organic compounds (Saharan & Joshi, 2016).

Advanced Material Synthesis

Research on sesquialkoxides involving methylbenzyl alcohol derivatives highlights their application as precursors in the synthesis of crystalline oxide films. These findings point to the significant role that derivatives of this compound could play in the development of materials with advanced optical, electronic, or catalytic properties (Basharat et al., 2007).

Safety and Hazards

The safety information for “2-Fluoro-4-methylbenzyl alcohol” indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXNIIRIRHQSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380959
Record name 2-Fluoro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-38-9
Record name 2-Fluoro-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252004-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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